molecular formula C19H24OS B12747252 Anisole, p-(1-(phenylthio)hexyl)- CAS No. 60702-20-7

Anisole, p-(1-(phenylthio)hexyl)-

Cat. No.: B12747252
CAS No.: 60702-20-7
M. Wt: 300.5 g/mol
InChI Key: NYMNGKZIFGYQIE-UHFFFAOYSA-N
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Description

Anisole, p-(1-(phenylthio)hexyl)- is an organic compound that belongs to the class of aromatic ethers It is characterized by the presence of a methoxy group attached to a benzene ring, with a phenylthiohexyl substituent at the para position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Anisole, p-(1-(phenylthio)hexyl)- typically involves the alkylation of anisole with 1-hexene or 1-hexanol in the presence of a catalyst. For example, the alkylation can be carried out over zeolite H-beta, where anisole reacts with 1-hexene to form a mixture of isomeric alkylates . The reaction conditions, such as temperature and catalyst quantity, play a crucial role in determining the yield and selectivity of the desired product.

Industrial Production Methods

Industrial production of Anisole, p-(1-(phenylthio)hexyl)- may involve similar alkylation processes, scaled up to meet commercial demands. The use of efficient catalysts and optimized reaction conditions ensures high yield and purity of the product. Additionally, separation techniques such as distillation and solvent extraction are employed to isolate the compound from reaction mixtures .

Chemical Reactions Analysis

Types of Reactions

Anisole, p-(1-(phenylthio)hexyl)- undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Electrophilic Substitution: Nitrating agents (e.g., nitric acid), sulfonating agents (e.g., sulfuric acid), and halogenating agents (e.g., bromine).

    Oxidation: Oxidizing agents such as hydrogen peroxide or peracids.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nitration of Anisole, p-(1-(phenylthio)hexyl)- yields nitro derivatives, while oxidation of the phenylthiohexyl group forms sulfoxides or sulfones.

Scientific Research Applications

Anisole, p-(1-(phenylthio)hexyl)- has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis, particularly in the preparation of complex molecules and intermediates.

    Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.

    Industry: It is utilized in the production of fragrances, flavors, and other fine chemicals.

Mechanism of Action

The mechanism of action of Anisole, p-(1-(phenylthio)hexyl)- involves its interaction with molecular targets through various pathways:

Comparison with Similar Compounds

Similar Compounds

    Anisole (Methoxybenzene): Anisole itself is a simpler compound with a methoxy group attached to a benzene ring.

    Phenylthiohexane: This compound contains a phenylthio group attached to a hexane chain, similar to the substituent in Anisole, p-(1-(phenylthio)hexyl)-.

    Methoxyphenylthiohexane: A related compound with both methoxy and phenylthiohexyl groups attached to a benzene ring.

Uniqueness

Anisole, p-(1-(phenylthio)hexyl)- is unique due to the combination of its methoxy and phenylthiohexyl substituents, which impart distinct chemical properties and reactivity. This makes it valuable for specific applications in organic synthesis and research.

Properties

CAS No.

60702-20-7

Molecular Formula

C19H24OS

Molecular Weight

300.5 g/mol

IUPAC Name

1-methoxy-4-(1-phenylsulfanylhexyl)benzene

InChI

InChI=1S/C19H24OS/c1-3-4-6-11-19(21-18-9-7-5-8-10-18)16-12-14-17(20-2)15-13-16/h5,7-10,12-15,19H,3-4,6,11H2,1-2H3

InChI Key

NYMNGKZIFGYQIE-UHFFFAOYSA-N

Canonical SMILES

CCCCCC(C1=CC=C(C=C1)OC)SC2=CC=CC=C2

Origin of Product

United States

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